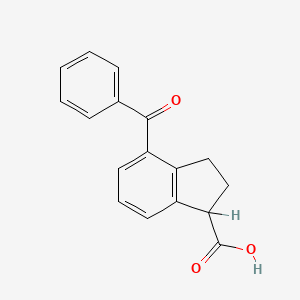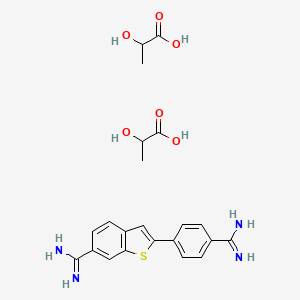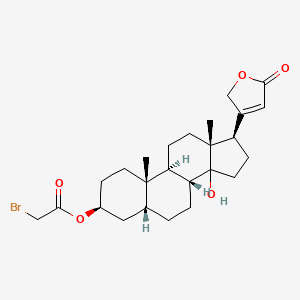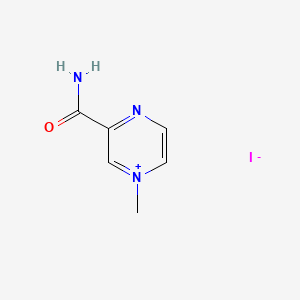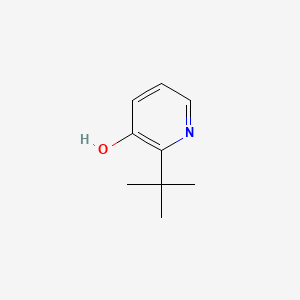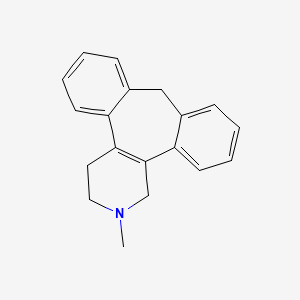
Lamivudine sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine sulfoxide belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. Lamivudine sulfoxide is soluble (in water) and a very weakly acidic compound (based on its pKa). Lamivudine sulfoxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine sulfoxide is primarily located in the cytoplasm. Lamivudine sulfoxide can be biosynthesized from lamivudine; which is catalyzed by the enzyme sulfotransferase 1A1. In humans, lamivudine sulfoxide is involved in the lamivudine metabolism pathway.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Pharmacokinetics of Lamivudine: Lamivudine undergoes transformation to form lamivudine 5′-triphosphate, its active anabolite, which inhibits HIV-1 and HBV replication. It is absorbed rapidly with a bioavailability of 82% in adults. The drug is distributed across body fluids and can cross the placenta, and about 5% of lamivudine is metabolized to lamivudine sulfoxide, a pharmacologically inactive metabolite (Johnson et al., 1999).
Environmental Persistence and Treatment
- Transformation in Wastewater Treatment: Lamivudine and other antiviral drugs transform during biological wastewater treatment. A key biotransformation reaction observed for lamivudine is the oxidation of thioether moieties to sulfoxides. This process impacts the environmental persistence of lamivudine sulfoxide and other transformation products in the water cycle (Funke et al., 2016).
Antiviral Efficacy and Therapy
Efficacy in Chronic Hepatitis B Treatment
Lamivudine is used in treating chronic hepatitis B, showing substantial histologic improvement in many patients. This use is significant in understanding the broader applications of lamivudine, including its metabolites like lamivudine sulfoxide (Lai et al., 1998).
Lamivudine in AIDS Treatment
Lamivudine, due to its low side effects and efficacy, is a cornerstone in antiretroviral therapy programs. This highlights its importance in treating critical diseases like AIDS and hepatitis B, which indirectly relates to the study and application of lamivudine sulfoxide (Vasconcelos et al., 2008).
Analytical Methods and Detection
Genotoxic Alkyl Sulfonates Detection
Methods for determining genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine showcase the analytical techniques used to detect and analyze lamivudine and its derivatives like lamivudine sulfoxide (Raman et al., 2012).
Electrochemical Degradation Study
The study on electrochemical degradation of lamivudine using a specific anode type demonstrates the degradation kinetics and environmental impact of lamivudine and its metabolites, including lamivudine sulfoxide (Wang et al., 2019).
Propiedades
Fórmula molecular |
C8H11N3O4S |
|---|---|
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1 |
Clave InChI |
LJMQAXFNQNADRZ-FYZWQCAOSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N |
SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
SMILES canónico |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Sinónimos |
GI 138870X GI-138870X lamivudine sulfoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





